8-Fluoro-5-methylisoquinoline-1-carbonitrile

Catalog No.
S13770744
CAS No.
M.F
C11H7FN2
M. Wt
186.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoro-5-methylisoquinoline-1-carbonitrile

Product Name

8-Fluoro-5-methylisoquinoline-1-carbonitrile

IUPAC Name

8-fluoro-5-methylisoquinoline-1-carbonitrile

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C11H7FN2/c1-7-2-3-9(12)11-8(7)4-5-14-10(11)6-13/h2-5H,1H3

InChI Key

VVABOIBCOVHESK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)F)C#N

8-Fluoro-5-methylisoquinoline-1-carbonitrile is an organic compound characterized by its unique structure, which includes a fluorine atom at the 8-position, a methyl group at the 5-position, and a nitrile functional group at the 1-position of the isoquinoline ring. This configuration contributes to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C10H8FN, with a molecular weight of approximately 177.18 g/mol.

  • Oxidation: The compound can be oxidized to yield various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, the nitrile group can be converted to primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalyst.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often employing nucleophiles like sodium methoxide or sodium ethoxide.

Research indicates that 8-Fluoro-5-methylisoquinoline-1-carbonitrile exhibits notable biological activity, particularly in antimicrobial and anticancer contexts. It may inhibit specific enzymes or interfere with DNA replication processes, contributing to its potential therapeutic effects. The presence of the fluorine atom enhances its binding affinity to biological macromolecules, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 8-Fluoro-5-methylisoquinoline-1-carbonitrile typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 5-methylisoquinoline and fluorinating agents.
  • Nitrile Formation: The nitrile group is introduced at the 1-position through reactions with cyanating agents like cyanogen bromide or trimethylsilyl cyanide.
  • Optimization for Industrial Production: For large-scale production, methods may include continuous flow reactors and automated synthesis platforms to enhance yield and purity.

The unique structural features of 8-Fluoro-5-methylisoquinoline-1-carbonitrile allow it to be utilized in various applications:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a potential drug candidate for treating infections and cancer.
  • Chemical Synthesis: Its reactive functional groups make it a valuable intermediate in organic synthesis, particularly for developing new pharmaceuticals.

Studies on the interaction of 8-Fluoro-5-methylisoquinoline-1-carbonitrile with biological systems are ongoing. Preliminary findings suggest it may interact with specific enzymes or receptors, impacting various biochemical pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 8-Fluoro-5-methylisoquinoline-1-carbonitrile, each possessing unique characteristics:

Compound NameKey Differences
8-FluoroisoquinolineLacks the methyl and nitrile groups; less versatile in reactions.
5-MethylisoquinolineDoes not contain fluorine; different reactivity profile.
Isoquinoline-1-carbonitrileLacks both fluorine and methyl groups; influences biological activity.
5-Fluoro-8-methylisoquinoline-1-carboxylic acidContains a carboxylic acid instead of a nitrile; different functional properties.

Uniqueness

The uniqueness of 8-Fluoro-5-methylisoquinoline-1-carbonitrile lies in its combination of both fluorine and nitrile groups, enhancing its reactivity and expanding its potential applications compared to similar compounds. This distinctive feature allows for a broader range of chemical modifications and biological activities, making it an intriguing subject for further research in medicinal chemistry and related fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

186.05932639 g/mol

Monoisotopic Mass

186.05932639 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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